Valacyclovir hydrochloride

Catalog No.
S546517
CAS No.
124832-27-5
M.F
C13H21ClN6O4
M. Wt
360.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valacyclovir hydrochloride

CAS Number

124832-27-5

Product Name

Valacyclovir hydrochloride

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Molecular Formula

C13H21ClN6O4

Molecular Weight

360.80 g/mol

InChI

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1

InChI Key

ZCDDBUOENGJMLV-QRPNPIFTSA-N

SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Solubility

Crystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/
3.55e+00 g/L

Synonyms

Valacyclovir HCl; Valaciclovir hydrochloride; 124832-27-5; 256U87 hydrochloride; Valacyclovir (hydrochloride)

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Valacyclovir hydrochloride is an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes viruses. It is the hydrochloride salt of the L-valyl ester of acyclovir, which is a well-known antiviral agent. The chemical formula for valacyclovir hydrochloride is C13H20N6O4HClC_{13}H_{20}N_{6}O_{4}\cdot HCl, with a molecular weight of approximately 360.80 g/mol . This compound appears as a white to off-white powder and is soluble in water, with a maximum solubility of 174 mg/mL at 25°C .

Understanding Herpesvirus Replication and Mechanisms of Resistance:

  • Mechanism of Action: Research delves into the precise mechanisms by which valacyclovir inhibits viral replication, focusing on its interaction with viral enzymes and its impact on viral DNA synthesis. This knowledge informs the development of improved antiviral strategies. [Source: National Institutes of Health, Clinical Info HIV]
  • Drug Resistance: Studies explore the emergence and mechanisms of resistance to valacyclovir in different herpesvirus strains. This information helps predict potential treatment failures and guide the development of new antiviral drugs. [Source: ScienceDirect, Emerging resistance to antiviral drugs used in the treatment of herpesvirus infections]

Exploring New Therapeutic Applications:

  • Beyond Herpesviruses: Research investigates the potential of valacyclovir against other viruses, including cytomegalovirus (CMV) and Epstein-Barr virus (EBV). While not currently approved for these uses, understanding its efficacy and safety profiles in these contexts could inform future therapeutic development. [Source: National Institutes of Health, U.S. National Library of Medicine: ]
  • Combination Therapy: Studies evaluate the effectiveness of combining valacyclovir with other antiviral drugs or immunomodulatory agents to improve treatment outcomes for various herpesvirus infections. [Source: National Institutes of Health, U.S. National Library of Medicine]

Investigating Antiviral Activity Beyond Direct Inhibition:

  • Immunomodulatory Effects: Research explores whether valacyclovir possesses immunomodulatory properties that could enhance the immune system's response to herpesvirus infections, potentially leading to more effective and durable treatment strategies. [Source: National Institutes of Health, U.S. National Library of Medicine]
  • Anti-inflammatory Properties: Studies investigate potential anti-inflammatory properties of valacyclovir, which could be beneficial in managing complications associated with severe herpesvirus infections, such as post-herpetic neuralgia. [Source: National Institutes of Health, U.S. National Library of Medicine: ]

Valacyclovir hydrochloride undergoes hydrolysis to form acyclovir and L-valine after oral administration. This reaction occurs predominantly in the gastrointestinal tract and liver, facilitated by enzymes such as valacyclovir hydrolase . The mechanism of action involves the phosphorylation of acyclovir to its active triphosphate form, which inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA .

Valacyclovir exhibits potent antiviral activity against several herpes viruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, cytomegalovirus, and Epstein-Barr virus . Its efficacy is attributed to its rapid conversion to acyclovir in the body, which acts as a nucleoside analog that disrupts viral replication. Clinical studies have demonstrated that valacyclovir significantly reduces the frequency and duration of herpes outbreaks and is effective in treating conditions like cold sores, shingles, and genital herpes .

The synthesis of valacyclovir hydrochloride typically involves several steps:

  • Boc Protection: The initial step often includes protecting the amine group of valacyclovir using a Boc (tert-butyloxycarbonyl) group.
  • Reaction with Hydrochloric Acid: A solution of Boc-protected valacyclovir is reacted with aqueous hydrochloric acid in a continuous flow reactor to facilitate the conversion to valacyclovir hydrochloride.
  • Precipitation and Purification: Following the reaction, the product is precipitated from the solution and subsequently dried to yield pure valacyclovir hydrochloride .

This method allows for high yields and purity levels suitable for pharmaceutical applications.

Valacyclovir hydrochloride is widely used in clinical settings for:

  • Treatment of Herpes Simplex Virus: It is effective in managing both initial and recurrent episodes of genital herpes.
  • Management of Shingles: Valacyclovir helps alleviate symptoms associated with shingles (herpes zoster).
  • Cold Sores Treatment: It reduces the duration and severity of cold sores caused by herpes simplex virus.
  • Prevention of Cytomegalovirus: Valacyclovir may be utilized in immunocompromised patients to prevent cytomegalovirus infections following organ transplants .

Valacyclovir hydrochloride shares structural similarities with several other antiviral compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
AcyclovirNucleoside analogTreatment of herpes virusesDirectly inhibits viral DNA polymerase
FamciclovirProdrug of penciclovirTreatment of herpes zosterRapidly converted to penciclovir
PenciclovirNucleoside analogTreatment of herpes simplexLess potent than acyclovir
GanciclovirNucleoside analogTreatment of cytomegalovirusMore potent against cytomegalovirus

Valacyclovir's unique aspect lies in its enhanced bioavailability compared to acyclovir due to its prodrug nature, allowing for less frequent dosing while maintaining effective therapeutic levels in the body . This results in improved patient compliance and convenience.

Purity

> 98%

Physical Description

Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

360.1312809 g/mol

Monoisotopic Mass

360.1312809 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

170-172

UNII

G447S0T1VC

Drug Indication

Valacyclovir is a nucleoside analog DNA polymerase inhibitor indicated for: **Adults** • Cold Sores (Herpes Labialis) • Genital Herpes • Treatment of genital herpes lesions in immunocompetent patients (initial or recurrent episode) • Suppression of genital herpes lesions in immunocompetent or HIV-infected patients • Reduction of viral transmission • Herpes Zoster **Pediatric Patients** • Cold Sores (Herpes Labialis) • Chickenpox **Limitations of use** The efficacy and safety of valacyclovir have not been established in immunocompromised patients other than for the suppression of genital herpes in HIV-infected patients.
FDA Label

Livertox Summary

Valacyclovir is a nucleoside analogue antiviral agent and prodrug of acyclovir which is used in therapy of herpes simplex and varicella-zoster virus infections. Valacyclovir has been associated with rare instances mild, clinically apparent liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

Antiviral Agents
Oral valacyclovir is used in the treatment of initial episodes of genital herpes simplex virus (HSV-2) infection in immunocompetent adults and adolescents. Because many patients with first episodes of genital herpes present with mild clinical symptoms but later develop severe or prolonged symptoms, the US Centers for Disease Control and Prevention (CDC) states that most patients with initial genital herpes should receive antiviral therapy. /Included in US product labeling/
Oral valacyclovir is used in the treatment of recurrent episodes of genital herpes in immunocompetent adults and adolescents. Antiviral therapy for recurrent genital herpes can be given episodically to ameliorate or shorten the duration of lesions or can be given continuously as suppressive therapy to reduce the frequency of recurrences. /Included in US product labeling/
Valacyclovir is used for the episodic treatment of herpes labialis (perioral herpes, cold sores, fever blisters) in adults and adolescents. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for Valacyclovir (9 total), please visit the HSDB record page.

Mechanism of Action

Valacyclovir is the L-valine ester of aciclovir. It is classified as a nucleoside analog DNA polymerase enzyme inhibitor. Aciclovir is a purine (guanine) nucleoside analog is a metabolite that heavily contributes to the pharmacological actions of valacyclovir. In fact, most of valacyclovir's activity is attributed to acyclovir. Valacyclovir is rapidly and almost completely converted in man to aciclovir and valine, likely by the enzyme _valacyclovir hydrolase_. Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), Epstein-Barr Virus (EBV), as well as human herpesvirus 6 (HHV-6). Aciclovir has been shown to inhibit herpes virus DNA synthesis after it has been phosphorylated to the active triphosphate form. The first stage of drug phosphorylation for acyclovir requires activation by a virus-specific enzyme. In the case of HSV, VZV and EBV this enzyme is the viral _thymidine kinase_ (TK), which is only found in virus-infected cells. The process of phosphorylation is completed (conversion from mono- to triphosphate) by cellular kinases. Acyclovir triphosphate competitively inhibits the virus DNA polymerase and incorporation of this agent results in DNA chain termination, stopping virus DNA synthesis and blocking virus replication. The inhibitory capabilities of acyclovir are highly selective due to the drug's strong affinity for _thymidine kinase_ (TK). In summary, the antiviral effects of valacyclovir are achieved in 3 ways: 1) competitive inhibition of viral DNA polymerase 2) incorporation and termination of the growing viral DNA chain 3) inactivation of the viral DNA polymerase. The higher level of antiviral activity of acyclovir against HSV compared with VZV is attributed to its more efficient phosphorylation by viral thymidine kinase (TK).
Valacyclovir is a nucleoside analogue DNA polymerase inhibitor. Valacyclovir hydrochloride is rapidly converted to acyclovir which has demonstrated antiviral activity against herpes simplex virus (HSV) types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) both in cell culture and in vivo. The inhibitory activity of acyclovir is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase and into triphosphate by a number of cellular enzymes. In biochemical assays, acyclovir triphosphate inhibits replication of herpes viral DNA. This is accomplished in 3 ways: 1) competitive inhibition of viral DNA polymerase, 2) incorporation and termination of the growing viral DNA chain, and 3) inactivation of the viral DNA polymerase. The greater antiviral activity of acyclovir against HSV compared with VZV is due to its more efficient phosphorylation by the viral TK.

Absorption Distribution and Excretion

After oral administration, valacyclovir hydrochloride is rapidly absorbed from the gastrointestinal (GI) tract and converted to acyclovir and L-valine. The absolute bioavailability of acyclovir after administration of valacyclovir was measured at 54.5% ± 9.1% after the administration of a 1 gram oral dose of valacyclovir and a 350 mg intravenous (IV) acyclovir dose to 12 healthy subjects. Acyclovir (a metabolite of valacyclovir) bioavailability from the administration of this drug is not affected by the administration with food.
After oral administration of a single 1 gram dose of radiolabeled valacyclovir to 4 healthy subjects, 46% and 47% of administered radioactivity was measured in urine and feces, respectively, over 96 hours. Acyclovir accounted for 89% of the radioactivity excreted in the urine.
Cerebrospinal fluid (CSF) penetration, determined by CSF/plasma AUC ratio, is approximately 25% for aciclovir and the metabolite _8-hydroxy-aciclovir_ (8-OH-ACV), and approximately 2.5% for the metabolite _9-(carboxymethoxy)methylguanine_. In a study of immunocompromised pediatric patients, the volume of distribution of a 15 ml/kg dose of valacyclovir was 1.34 ± 0.65 L/kg.
Renal clearance of acyclovir following the administration of a single 1 gram dose of valacylcovir to 12 healthy 437 volunteers was approximately 255 ± 86 mL/min, which represents 42% of total acyclovir apparent plasma clearance.
After oral administration, valacyclovir hydrochloride is rapidly absorbed from the gastrointestinal tract and nearly completely converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism. The absolute bioavailability of acyclovir after administration of Valtrex is 54.5% + or - 9.1% as determined following a 1-gram oral dose of Valtrex and a 350 mg intravenous acyclovir dose to 12 healthy volunteers. Acyclovir bioavailability from the administration of Valtrex is not altered by administration with food (30 minutes after an 873 Kcal breakfast, which included 51 grams of fat).
The binding of valacyclovir to human plasma proteins ranges from 13.5% to 17.9%. The binding of acyclovir to human plasma proteins ranges from 9% to 33%.
The pharmacokinetic disposition of acyclovir delivered by valacyclovir is consistent with previous experience from intravenous and oral acyclovir. Following the oral administration of a single 1 gram dose of radiolabeled valacyclovir to 4 healthy subjects, 46% and 47% of administered radioactivity was recovered in urine and feces, respectively, over 96 hours. Acyclovir accounted for 89% of the radioactivity excreted in the urine. Renal clearance of acyclovir following the administration of a single 1-gram dose of Valtrex to 12 healthy volunteers was approximately 255 + or - 86 mL/min which represents 42% of total acyclovir apparent plasma clearance.
The mechanism of intestinal transport of valacyclovir, the L-valyl ester prodrug of acyclovir, was investigated in rats using an in situ intestinal perfusion technique. Results showed that the oral bioavailability of valacyclovir appears to be significantly influenced by the preabsorptive conversion of valacyclovir to the poorly absorbed acyclovir, by the involvement of multiple transporters in valacyclovir small-intestinal uptake, and by the low permeability of valacyclovir in the colon.
Following oral administration of a 500 mg dose of VALTREX to 5 nursing mothers, peak acyclovir concentrations (Cmax) in breast milk ranged from 0.5 to 2.3 times (median 1.4) the corresponding maternal acyclovir serum concentrations. The acyclovir breast milk AUC ranged from 1.4 to 2.6 times (median 2.2) maternal serum AUC. A 500 mg maternal dosage of VALTREX twice daily would provide a nursing infant with an oral acyclovir dosage of approximately 0.6 mg/kg/day. This would result in less than 2% of the exposure obtained after administration of a standard neonatal dose of 30 mg/kg/day of intravenous acyclovir to the nursing infant. Unchanged valacyclovir was not detected in maternal serum, breast milk, or infant urine.

Metabolism Metabolites

Valacyclovir is converted to acyclovir and L-valine via first-pass intestinal and/or hepatic metabolism. Acyclovir is also transformed, to a small extent, to inactive metabolites by _aldehyde oxidase_ in addition to _alcohol dehydrogenase_ and _aldehyde dehydrogenase_. Neither valacyclovir nor acyclovir is metabolized by cytochrome P450 enzymes.
... Aciclovir's main metabolite /is/ 9-carboxymethoxymethylguanine. ...
Valacyclovir is converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism. Acyclovir is converted to a small extent to inactive metabolites by aldehyde oxidase and by alcohol and aldehyde dehydrogenase. Neither valacyclovir nor acyclovir is metabolized by cytochrome P450 enzymes. Plasma concentrations of unconverted valacyclovir are low and transient, generally becoming non-quantifiable by 3 hours after administration. Peak plasma valacyclovir concentrations are generally less than 0.5 ug/mL at all doses. After single-dose administration of 1 gram of Valtrex, average plasma valacyclovir concentrations observed were 0.5, 0.4, and 0.8 ug/mL in patients with hepatic dysfunction, renal insufficiency, and in healthy volunteers who received concomitant cimetidine and probenecid, respectively.

Wikipedia

Valaciclovir
Ionomycin

Drug Warnings

Thrombotic Thrombocytopenic Purpura/Hemolytic Uremic Syndrome (TTP/HUS), in some cases resulting in death, has occurred in patients with advanced HIV-1 disease and also in allogeneic bone marrow transplant and renal transplant recipients participating in clinical trials of Valtrex at doses of 8 grams per day. Treatment with Valtrex should be stopped immediately if clinical signs, symptoms, and laboratory abnormalities consistent with TTP/HUS occur.
There are no adequate and well-controlled studies of Valtrex or acyclovir in pregnant women. Based on prospective pregnancy registry data on 749 pregnancies, the overall rate of birth defects in infants exposed to acyclovir in-utero appears similar to the rate for infants in the general population. Valtrex should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.
Cases of acute renal failure have been reported in: 1. Elderly patients with or without reduced renal function. Caution should be exercised when administering Valtrex to geriatric patients, and dosage reduction is recommended for those with impaired renal function. 2. Patients with underlying renal disease who received higher than recommended doses of Valtrex for their level of renal function. Dosage reduction is recommended when administering Valtrex to patients with renal impairment. 3. Patients receiving other nephrotoxic drugs. Caution should be exercised when administering Valtrex to patients receiving potentially nephrotoxic drugs. 4. Patients without adequate hydration. Precipitation of acyclovir in renal tubules may occur when the solubility (2.5 mg/mL) is exceeded in the intratubular fluid. Adequate hydration should be maintained for all patients.
The most common adverse reactions reported in at least 1 indication by greater than 10% of adult patients treated with Valtrex and observed more frequently with Valtrex compared to placebo are headache, nausea, and abdominal pain. The only adverse reaction reported in greater than 10% of pediatric patients aged less than 18 years was headache.
For more Drug Warnings (Complete) data for Valacyclovir (8 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of acyclovir typically averaged 2.5 to 3.3 hours in several studies of valacyclovir in volunteers with normal renal function.
The plasma elimination half-life of acyclovir typically averaged 2.5 to 3.3 hours in all studies of Valtrex in volunteers with normal renal function.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: T.A. Krenitsky et al., EP 308065; L.M. Beauchamp, US 4957924 (1989, 1990 both to Wellcome)

Clinical Laboratory Methods

Liquid chromatography/tandem mass spectrometry
High performance liquid chromatography
UV Spectrophotometry

Storage Conditions

Store at 15 deg to 25 °C (59 deg to 77 °F). Dispense in a well-closed container as defined in the USP.

Interactions

Concomitant use of valacyclovir and probenecid may increase peak plasma concentrations and AUC of acyclovir. This pharmacokinetic interaction is not considered clinically important in patients with normal renal function and no dosage adjustments are necessary in these patients.
Concomitant use of valacyclovir and cimetidine may increase peak plasma concentrations and AUC of acyclovir. This pharmacokinetic interaction is not considered clinically important in patients with normal renal function; no dosage adjustments are necessary in these patients.
Mycophenolate mofetil (MMF) is a drug which decreases the frequency of renal transplantation rejection. However, cytomegalovirus infections are a common feature of this treatment leading the physicians to prescribe antiviral prophylactic drugs like valacyclovir. During this association, neutropenia occur and the cause of this adverse effect is difficult to define. This report presents a case of neutropenia in a woman treated with MMF and valacyclovir. As the duration of the valacyclovir treatment exactly corresponds to the neutropenia duration, and the mycophenolate trough levels increased with the neutrophil count, the responsibility of this neutropenia was ascribed to valacyclovir. However, an examination of the literature for cases of neutropenia led to the suspicion of an interaction between MMF and valacyclovir. Mycophenolate may increase intracellular concentrations of valacyclovir up to hematotoxic levels. This mechanism may explain the interaction and further research is needed to confirm this interaction.

Dates

Modify: 2023-09-13
1: Maxwell LK, Bentz BG, Gilliam LL, Ritchey JW, Pusterla N, Eberle R, Holbrook
TC, McFarlane D, Rezabek GB, Meinkoth J, Whitfield C, Goad CL, Allen GP. Efficacy
of the early administration of valacyclovir hydrochloride for the treatment of
neuropathogenic equine herpesvirus type-1 infection in horses. Am J Vet Res. 2017
Oct;78(10):1126-1139. doi: 10.2460/ajvr.78.10.1126. PubMed PMID: 28945127.


2: Zhang Y, Cong Y, Teng Y. Acute renal injury induced by valacyclovir
hydrochloride: A case report. Exp Ther Med. 2016 Dec;12(6):4025-4028. doi:
10.3892/etm.2016.3905. Epub 2016 Nov 15. PubMed PMID: 28101180; PubMed Central
PMCID: PMC5228316.


3: Upadhyay P, Nayak K, Patel K, Patel J, Shah S, Deshpande J. Formulation
development, optimization, and evaluation of sustained release tablet of
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4: Al-Bagary RI, El-Zaher AA, Morsy FA, Fouad MM. Kinetic Study of the Alkaline
Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using
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10.4137/ACI.S13878. eCollection 2014. PubMed PMID: 24932100; PubMed Central
PMCID: PMC4051789.


5: Sasanya JJ, Abd-Alla AM, Parker AG, Cannavan A. Analysis of the antiviral
drugs acyclovir and valacyclovir-hydrochloride in tsetse flies (Glossina
pallidipes) using LC-MSMS. J Chromatogr B Analyt Technol Biomed Life Sci. 2010
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PubMed PMID: 20719583.


6: Lin H, Tian Y, Tian JX, Zhang ZJ, Mao GG. Pharmacokinetics and bioequivalence
study of valacyclovir hydrochloride capsules after single dose administration in
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10.1055/s-0031-1296266. PubMed PMID: 20422949.


7: Arora A, Mendoza N, Brantley J, Yates B, Dix L, Tyring S. Double-blind study
comparing 2 dosages of valacyclovir hydrochloride for the treatment of
uncomplicated herpes zoster in immunocompromised patients 18 years of age and
older. J Infect Dis. 2008 May 1;197(9):1289-95. doi: 10.1086/586903. PubMed PMID:
18422441.


8: Rivaud E, Massiani MA, Vincent F, Azoulay E, Coudrec LJ. Valacyclovir
hydrochloride therapy and thrombotic thrombocytopenic purpura in an HIV-infected
patient. Arch Intern Med. 2000 Jun 12;160(11):1705-6. PubMed PMID: 10847274.


9: Fish DN, Vidaurri VA, Deeter RG. Stability of valacyclovir hydrochloride in
extemporaneously prepared oral liquids. Am J Health Syst Pharm. 1999 Oct
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10: Baker DA, Blythe JG, Miller JM. Once-daily valacyclovir hydrochloride for
suppression of recurrent genital herpes. Obstet Gynecol. 1999 Jul;94(1):103-6.
PubMed PMID: 10389727.

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